molecular formula C13H14ClNO4S2 B2386915 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 1396884-26-6

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No. B2386915
CAS RN: 1396884-26-6
M. Wt: 347.83
InChI Key: BAHHLXJHYCWSJZ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative and has been found to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Derivatization Techniques

Novel derivatives of thiophene- and furan-sulfonamides, akin to the chemical structure of interest, have been synthesized through innovative methods. For instance, Hartman and Halczenko (1990) described the preparation of 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles via chlorosulfonation, highlighting a pathway for generating amine derivatives of thiophenesulfonamides through free radical bromination (Hartman & Halczenko, 1990). These methods offer foundational techniques for the synthesis of structurally similar compounds, emphasizing their significance in medicinal chemistry and materials science.

Catalytic and Reaction Mechanisms

Sulfonated graphene oxide has been identified as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, a process that can be indirectly related to the functionalities of sulfonamide derivatives. The study by Antunes et al. (2014) showcases the superior catalytic performance of sulfonated, partially reduced graphene oxide (S-RGO) for the production of biofuels, attributing this efficiency to the cooperative effects of sulfonic acid groups and other types of acid sites, such as carboxylic acids (Antunes et al., 2014). This highlights the potential of sulfonamide compounds in catalyzing chemical reactions pertinent to sustainable energy solutions.

properties

IUPAC Name

5-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S2/c14-11-5-6-12(20-11)21(17,18)15-8-13(16,9-3-4-9)10-2-1-7-19-10/h1-2,5-7,9,15-16H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHHLXJHYCWSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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